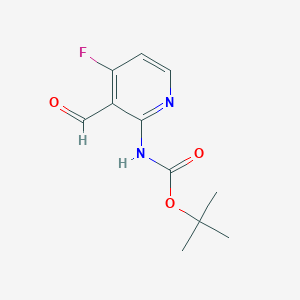

![molecular formula C18H20N2OS B2641758 2-[3-(3-methylphenoxy)propylsulfanylmethyl]-1H-benzimidazole CAS No. 867041-72-3](/img/structure/B2641758.png)

2-[3-(3-methylphenoxy)propylsulfanylmethyl]-1H-benzimidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The benzimidazole core of the molecule is a bicyclic heteroaromatic ring, which likely contributes to the compound’s stability and reactivity. The 3-methylphenoxy and propylsulfanylmethyl groups are likely to influence the compound’s physical properties and reactivity.Chemical Reactions Analysis

Benzimidazoles are known to participate in a variety of chemical reactions, particularly as bases and nucleophiles. The presence of the 3-methylphenoxy and propylsulfanylmethyl groups may influence the compound’s reactivity .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its benzimidazole core and the 3-methylphenoxy and propylsulfanylmethyl substituents. These groups could affect properties such as solubility, melting point, and reactivity .Applications De Recherche Scientifique

Antiparasitic Activity

Benzimidazoles have demonstrated efficacy in treating parasitic infections. For example, long-term treatment with benzimidazoles has shown effectiveness against non-resectable alveolar echinococcosis (AE), a parasitic disease. The study highlighted the potential parasitocidal (parasite-killing) effect of benzimidazoles, emphasizing the importance of the patients' immunocompetence in achieving long-term therapeutic outcomes (Ammann et al., 2015).

Antifungal and Antimicrobial Properties

Benzimidazole derivatives like thiabendazole have been explored for their broad-spectrum antifungal activity. Thiabendazole, specifically, has shown promising results in treating human strongyloidiasis and other parasitic infections, with limited side effects reported in most cases (Stone et al., 1964).

Chemotherapeutic Enhancement

Some benzimidazoles have been studied for their role in enhancing the efficacy of chemotherapeutic agents. For instance, benznidazole has shown potential in potentiating the cytotoxicity of CCNU (a chemotherapeutic drug) in tumors, suggesting a therapeutic gain by enhancing the drug's efficacy while not disproportionately increasing toxicity to normal tissues (Roberts et al., 1984).

Diagnostic Imaging

Benzimidazole derivatives have been used in diagnostic imaging studies. For instance, compounds like 18F-FRP170 have been used as imaging agents in PET scans to visualize hypoxic (low oxygen) regions in tumors, aiding in the diagnosis and monitoring of cancer (Kaneta et al., 2007).

Propriétés

IUPAC Name |

2-[3-(3-methylphenoxy)propylsulfanylmethyl]-1H-benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2OS/c1-14-6-4-7-15(12-14)21-10-5-11-22-13-18-19-16-8-2-3-9-17(16)20-18/h2-4,6-9,12H,5,10-11,13H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWQLNZPPKYQUJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCCCSCC2=NC3=CC=CC=C3N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide](/img/structure/B2641677.png)

![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((2,6-difluorophenyl)amino)formamide](/img/structure/B2641678.png)

![N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2641679.png)

![9-cyclohexyl-3-[(3,4-dichlorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2641687.png)

![Methyl (1'R,4S)-spiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-carboxylate](/img/structure/B2641689.png)

![1-(6-methylbenzo[d]thiazol-2-yl)-N-(1-phenylethyl)azetidine-3-carboxamide](/img/structure/B2641690.png)

![2-(3,4-Dichlorophenyl)-1-[(4-methoxybenzyl)sulfonyl]-2-propanol](/img/structure/B2641694.png)